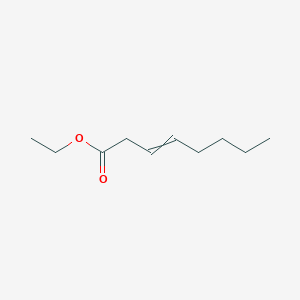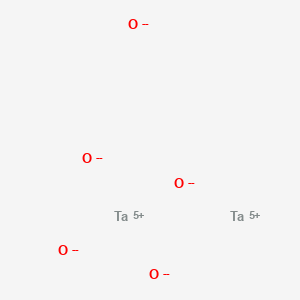
5,6-Dimethyloct-7-yne-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyloct-7-yne-2,3-diol, also known as DYOD or DYDD, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 7-octyn-1-ol and has a unique structure that makes it suitable for different types of research.
Applications De Recherche Scientifique
5,6-Dimethyloct-7-yne-2,3-diol has several potential applications in scientific research. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. Inhibition of PTPs can lead to the activation of various signaling pathways, which can be useful in the treatment of cancer and other diseases.
5,6-Dimethyloct-7-yne-2,3-diol can also be used as a building block for the synthesis of other compounds. For example, it can be used to synthesize 5,6-dimethyl-2-(2-nitrophenyl)oct-7-yne-2,3-diol, which has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a target for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, thereby regulating cellular signaling pathways. Inhibition of PTPs by 5,6-Dimethyloct-7-yne-2,3-diol leads to the activation of various signaling pathways, which can have therapeutic effects.
Effets Biochimiques Et Physiologiques
5,6-Dimethyloct-7-yne-2,3-diol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer and leukemia cells. 5,6-Dimethyloct-7-yne-2,3-diol has also been found to enhance the insulin signaling pathway, which can be useful in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-Dimethyloct-7-yne-2,3-diol in lab experiments is its unique structure, which makes it suitable for various types of research. 5,6-Dimethyloct-7-yne-2,3-diol is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 5,6-Dimethyloct-7-yne-2,3-diol is its potential toxicity, which can be a concern in some experiments.
Orientations Futures
There are several future directions for research on 5,6-Dimethyloct-7-yne-2,3-diol. One area of interest is the development of 5,6-Dimethyloct-7-yne-2,3-diol-based inhibitors for specific PTPs, which can have therapeutic applications. Another area of interest is the synthesis of 5,6-Dimethyloct-7-yne-2,3-diol derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol and its potential applications in various fields.
Conclusion
In conclusion, 5,6-Dimethyloct-7-yne-2,3-diol is a chemical compound with unique properties that make it suitable for various types of research. Its potential applications in the treatment of cancer, diabetes, and obesity make it an important area of research. Further studies are needed to fully understand the mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyloct-7-yne-2,3-diol involves a multi-step process starting from 7-octyn-1-ol. The first step involves the conversion of 7-octyn-1-ol to its corresponding aldehyde using Jones reagent. The aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to obtain the desired product, 5,6-Dimethyloct-7-yne-2,3-diol. The purity of 5,6-Dimethyloct-7-yne-2,3-diol can be enhanced by recrystallization and column chromatography.
Propriétés
Numéro CAS |
1321-87-5 |
|---|---|
Nom du produit |
5,6-Dimethyloct-7-yne-2,3-diol |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
5,6-dimethyloct-7-yne-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7(2)8(3)6-10(12)9(4)11/h1,7-12H,6H2,2-4H3 |
Clé InChI |
PJPLCJSIRCGAPJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C(C)O)O)C(C)C#C |
SMILES canonique |
CC(CC(C(C)O)O)C(C)C#C |
Synonymes |
Syrfynol 82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)



![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)




![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)
